

Application Note: NMR Spectroscopic Analysis of Adipic Acid

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Compound of Interest

Compound Name: Adipic Acid

Cat. No.: B1664381

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Introduction

Adipic acid, a dicarboxylic acid, is a crucial component in the production of polymers, particularly nylon 6,6. Its molecular structure and purity are critical for its industrial applications. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for the structural elucidation and purity assessment of **adipic acid**. This document provides a detailed protocol for the ^1H and ^{13}C NMR analysis of **adipic acid**, including data interpretation and experimental procedures.

Data Presentation

^1H NMR Data

The proton NMR spectrum of **adipic acid** is characterized by two multiplets and a broad singlet corresponding to the methylene and carboxylic acid protons, respectively. The chemical shifts can vary slightly depending on the solvent used.

Assignment	Chemical Shift (δ) in DMSO-d6 (ppm)	Multiplicity	Integration
-COOH	~12.0	Singlet (broad)	2H
-CH ₂ -CH ₂ -COOH	~2.21	Triplet	4H
-CH ₂ -CH ₂ -CH ₂ -	~1.51	Quintet	4H

Note: The chemical shift of the carboxylic acid proton is highly dependent on concentration and temperature.

¹³C NMR Data

The carbon NMR spectrum of **adipic acid** shows three distinct signals corresponding to the carboxyl carbon and the two different methylene carbons.

Assignment	Chemical Shift (δ) in DMSO-d6 (ppm)
-COOH	~174
-CH ₂ -COOH	~33
-CH ₂ -CH ₂ -	~24

Note: Chemical shifts are approximate and can be influenced by solvent and concentration.

Experimental Protocols

Sample Preparation

- **Solvent Selection:** Deuterated dimethyl sulfoxide (DMSO-d6) is a common solvent for **adipic acid** analysis. Deuterated water (D₂O) can also be used, but the carboxylic acid proton signal will be exchanged and not observed.
- **Sample Weighing:** Accurately weigh approximately 10-20 mg of the **adipic acid** sample.
- **Dissolution:** Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry NMR tube.

- Homogenization: Gently vortex or shake the NMR tube to ensure the sample is completely dissolved and the solution is homogeneous.

NMR Data Acquisition

- Instrument: A standard NMR spectrometer (e.g., 400 MHz or higher) is suitable for this analysis.
- ^1H NMR Parameters (Typical):
 - Pulse Program: A standard single-pulse experiment (e.g., 'zg30').
 - Number of Scans (NS): 16 to 64, depending on the sample concentration.
 - Relaxation Delay (D1): 1-5 seconds.
 - Acquisition Time (AQ): 2-4 seconds.
 - Spectral Width (SW): Approximately 16 ppm, centered around 6 ppm.
- ^{13}C NMR Parameters (Typical):
 - Pulse Program: A proton-decoupled ^{13}C experiment (e.g., 'zgpg30').
 - Number of Scans (NS): 1024 or more, as ^{13}C has a low natural abundance.
 - Relaxation Delay (D1): 2 seconds.
 - Acquisition Time (AQ): 1-2 seconds.
 - Spectral Width (SW): Approximately 200-250 ppm, centered around 100 ppm.

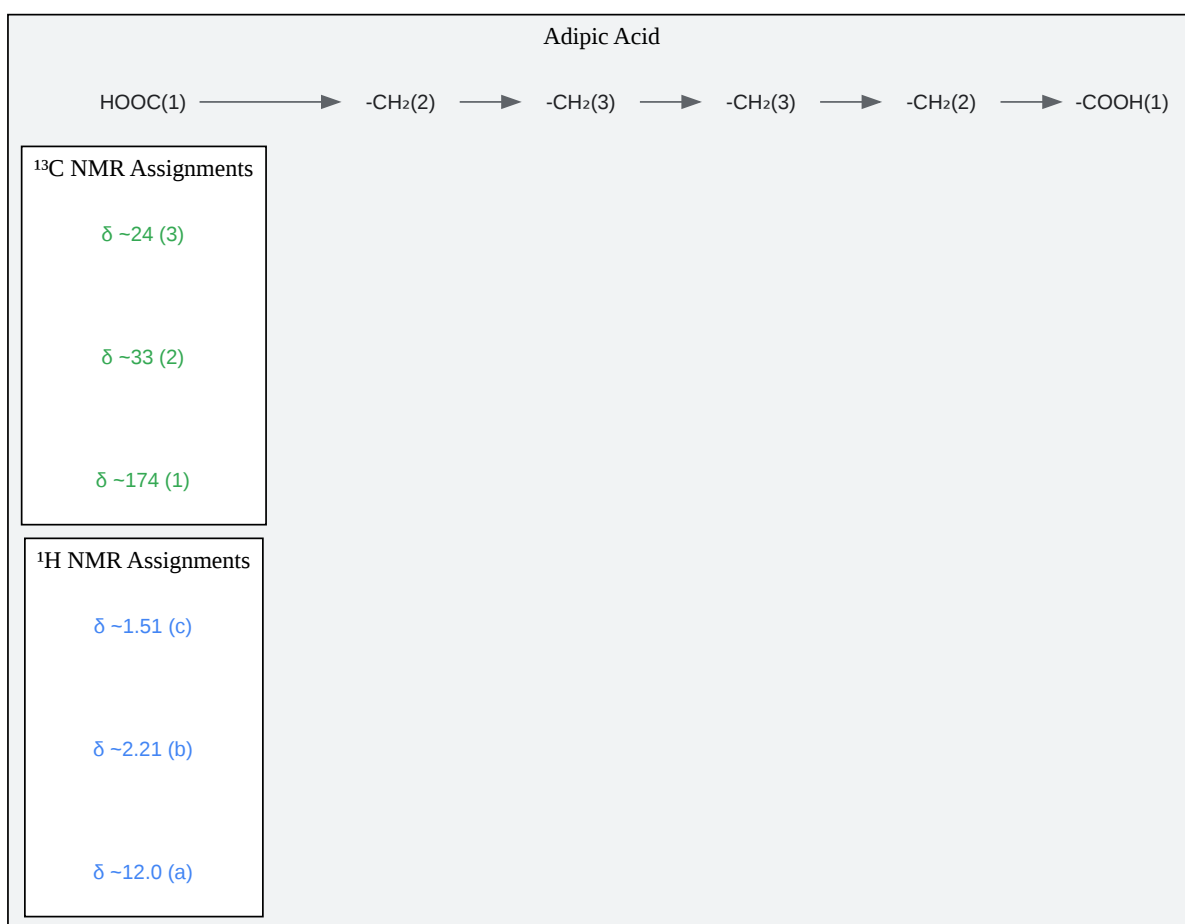
Data Processing

- Fourier Transform: Apply an exponential window function with a line broadening factor of 0.3 Hz to the Free Induction Decay (FID) before Fourier transformation.
- Phasing: Manually or automatically phase the spectrum to obtain a flat baseline.

- Baseline Correction: Apply a baseline correction algorithm to correct for any baseline distortions.
- Referencing: Reference the spectrum to the residual solvent peak (DMSO-d6 at δ 2.50 ppm for ^1H NMR and δ 39.52 ppm for ^{13}C NMR).
- Integration: Integrate the peaks in the ^1H NMR spectrum to determine the relative ratios of the different protons.

Visualizations

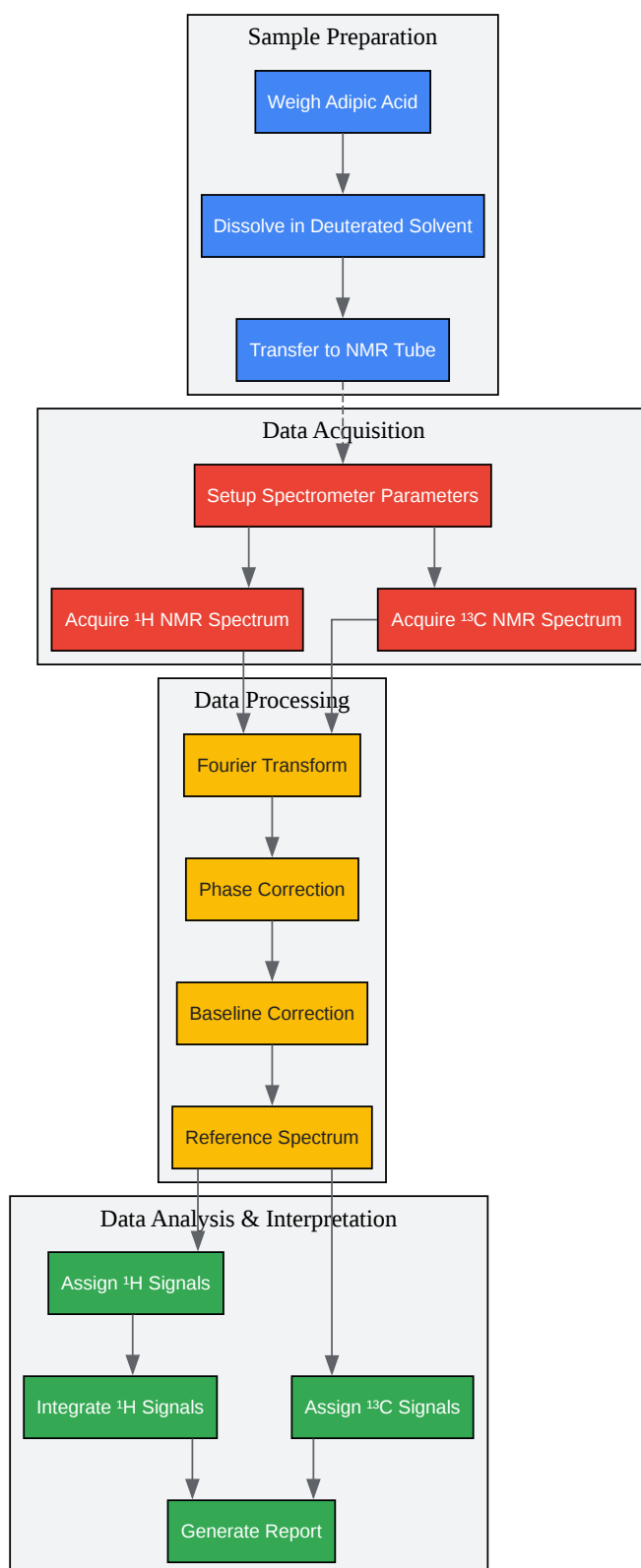
Adipic Acid Molecular Structure and NMR Assignments



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Caption: Molecular structure of **adipic acid** with corresponding ¹H and ¹³C NMR assignments.

Workflow for NMR Analysis of Adipic Acid



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Caption: Workflow diagram for the NMR spectroscopic analysis of **adipic acid**.

- To cite this document: BenchChem. [Application Note: NMR Spectroscopic Analysis of Adipic Acid]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1664381#adipic-acid-nmr-spectroscopy-analysis\]](https://www.benchchem.com/product/b1664381#adipic-acid-nmr-spectroscopy-analysis)

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